![molecular formula C8H8FNO3S B14789410 methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate: is a chemical compound with the molecular formula C8H8FNO3S It is known for its unique structural properties, which include a fluoro group, an oxo group, and a sulfanylidene group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a fluoro-substituted phenyl isocyanate with a thiol compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and inhibition due to its reactive functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the fluoro and oxo groups can enhance the biological activity and stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to target proteins, while the oxo and sulfanylidene groups can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
- Methyl N-[chloro(oxo)phenyl-lambda6-sulfanylidene]carbamate
- Methyl N-[bromo(oxo)phenyl-lambda6-sulfanylidene]carbamate
- Methyl N-[iodo(oxo)phenyl-lambda6-sulfanylidene]carbamate
Comparison: Compared to its chloro, bromo, and iodo analogs, methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate is unique due to the presence of the fluoro group. Fluorine atoms are smaller and more electronegative than chlorine, bromine, or iodine, which can significantly influence the compound’s reactivity, stability, and biological activity. The fluoro group can enhance the compound’s ability to form strong hydrogen bonds and increase its metabolic stability, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C8H8FNO3S |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
methyl N-(fluoro-oxo-phenyl-λ6-sulfanylidene)carbamate |
InChI |
InChI=1S/C8H8FNO3S/c1-13-8(11)10-14(9,12)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
DBSXPTIVQZMBEC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N=S(=O)(C1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


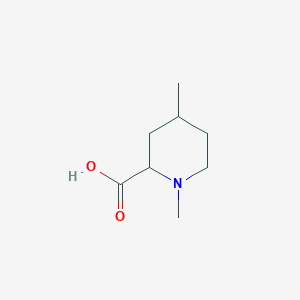
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)

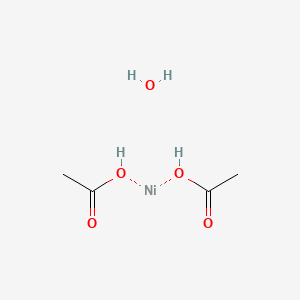
![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
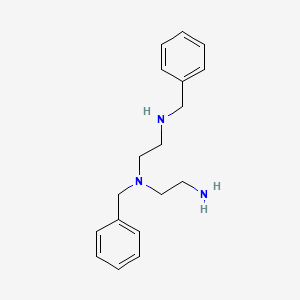
![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)


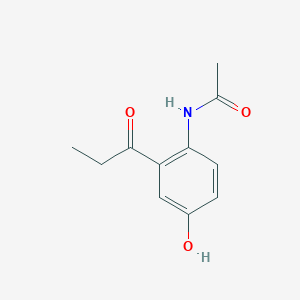
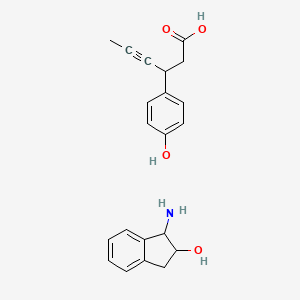
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
